![molecular formula C24H22N2O4 B2605097 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 902322-00-3](/img/structure/B2605097.png)
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a synthetic organic compound that features a quinoline moiety, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or peracids.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reactions: The quinoline and furan moieties are then coupled through a series of reactions involving the formation of a carboxamide linkage. This typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Paal-Knorr synthesis, as well as the use of automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the quinoline ring can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to the bioactivity of its quinoline and furan moieties.
Biological Studies: It can be used as a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as DNA, enzymes, or receptors. The quinoline moiety is known to intercalate with DNA, while the furan ring may interact with enzyme active sites or receptor binding pockets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Furan Derivatives: Compounds such as furosemide, which is used as a diuretic.
Uniqueness
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is unique due to the combination of its quinoline and furan moieties, which may confer distinct bioactivity and chemical properties compared to other compounds. This unique structure allows for diverse applications in medicinal chemistry, biological studies, and material science.
Properties
IUPAC Name |
N-methyl-2-[(4-methylphenoxy)methyl]-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-7-9-18(10-8-16)30-15-22-20(11-12-29-22)24(28)26(2)14-17-13-23(27)25-21-6-4-3-5-19(17)21/h3-13H,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASKNGJUJWOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
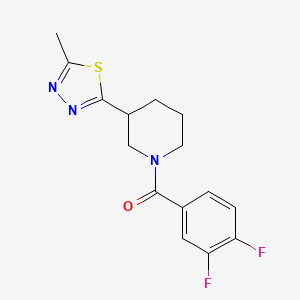
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605015.png)
![4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2605017.png)
![1-methyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2605020.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2605025.png)
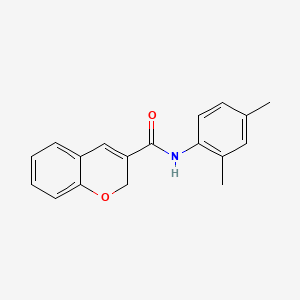
![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)

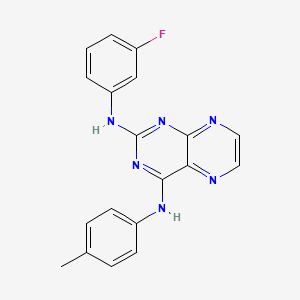
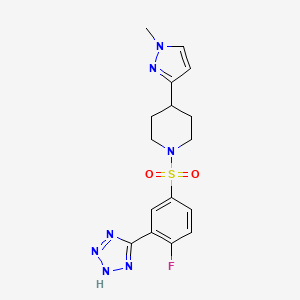
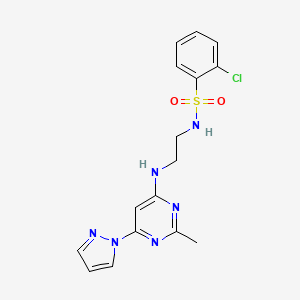
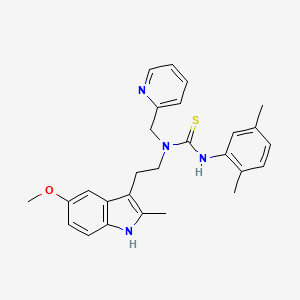
![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)
